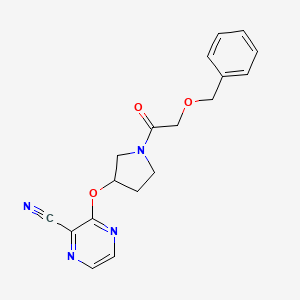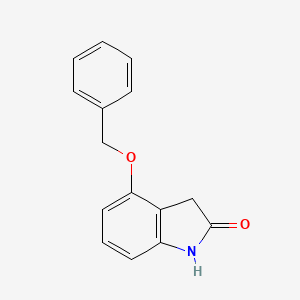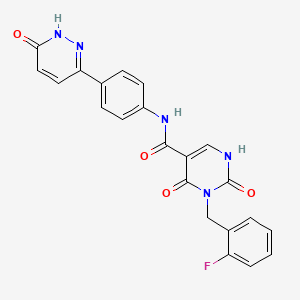
tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H24N2O2 . This indicates that the molecule consists of 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 240.34 and a molecular formula of C13H24N2O2 . Unfortunately, specific details such as boiling point and density were not available in the sources I found .Scientific Research Applications
Charge Transfer and Solvent Effects
Research by Nelsen et al. (2001) explored the electron transfer parameters in compounds containing 2-tert-butyl-3-phenyl-2,3-diazabicyclo[2.2.2]octyl units. This study, focusing on the solvent effects on charge transfer bands of nitrogen-centered intervalence compounds, provides insights into the behavior of tert-butyl-based hydrazinecarboxylates in different solvents. It was found that solvent reorganization energy significantly impacts the optical transition energy and free energy for comproportionation in these compounds (Nelsen, Trieber, Ismagilov, & Teki, 2001).
Synthesis and Structural Analysis
Golubev, Tkachev, and Sen' (2014) developed a new synthesis method for N,N-bis(4-tert-butylphenyl)hydroxylamine, highlighting the versatility of tert-butyl-based compounds in chemical synthesis. Their work includes the structural establishment of complex organic compounds, showcasing the application of tert-butyl-based hydrazinecarboxylates in advanced organic synthesis (Golubev, Tkachev, & Sen', 2014).
Applied Research in Flexible Copper Clad Laminate
Shi Yu-jie (2009) conducted applied research on two-layer flexible copper clad laminate (2L-FCCL) using tert-butyl diamine derivatives. This demonstrates the application of tert-butyl-based hydrazinecarboxylates in the field of materials science, particularly in the development of electronic materials with improved properties like solder resistance and low water absorption (Shi Yu-jie, 2009).
Fluorescent Sensor Development
Formica et al. (2018) investigated the coordination and photochemical properties of tert-butyl-based hydrazinecarboxylates. They developed a ratiometric fluorescent sensor for Zn(II) ions, indicating the potential of these compounds in developing new types of fluorescent sensors (Formica, Favi, Fusi, Giorgi, Mantellini, & Micheloni, 2018).
Cytotoxicity in Cancer Research
Choi et al. (1996) explored the cytotoxicity of a biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, against human tumor cells. This research highlights the potential application of tert-butyl-based compounds in cancer research, particularly in understanding the cytotoxic effects on various cancer cell lines (Choi, Kim, Kim, Choi, Lee, Son, Kim, Bok, & Kim, 1996).
Organosoluble and Light-Colored Fluorinated Polyimides
Yang, Su, and Chiang (2006) synthesized novel fluorinated diamine monomers containing tert-butyl groups. Their work in developing light-colored and organosoluble fluorinated polyimides from these monomers contributes to advancements in the field of polymer science (Yang, Su, & Chiang, 2006).
Synthesis and Structural Studies of Mcl-1 Antagonists
Bhat et al. (2019) synthesized tert-butyl-based hydrazinecarboxylates as potential Mcl-1 antagonists. Their work includes spectral data analysis and theoretical studies, highlighting the potential of these compounds in developing new pharmaceutical agents (Bhat, Banoo, Rashid, Ashraf, Gul, Jameel, Butcher, & Lone, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[bis(cyclopropylmethyl)amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-15(8-10-4-5-10)9-11-6-7-11/h10-11H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTLONBHLMYGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1CC1)CC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)




![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)
![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)
